2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELOHJJXMCEACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654123 | |
| Record name | (3',5'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866108-77-2 | |
| Record name | (3',5'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Steps:
Advantages :
- High purity and yield.
- Suitable for industrial-scale production due to mild reaction conditions.
Challenges :
- Requires precise temperature control during organolithium reactions.
- Handling organolithium reagents demands expertise due to their reactive nature.
Photohalogenation and Carbonylation
This method uses 2,3-difluorotoluene as a starting material, which undergoes photohalogenation followed by carbonylation.
Steps:
Advantages :
- Green chemistry approach with fewer steps.
- High safety profile compared to organolithium methods.
Challenges :
- Requires specialized equipment for photohalogenation and carbon monoxide handling.
- Catalyst recovery and reuse may add complexity.
Direct Biphenyl Functionalization
This method involves functionalizing biphenyl derivatives directly to introduce fluorine atoms and an acetic acid group.
Steps:
Biphenyl Derivative Preparation :
- Biphenyl compounds are treated with fluorinating agents to introduce fluorine atoms at specific positions.
Advantages :
- Simpler reaction pathway compared to multi-step processes.
- Applicable for small-scale laboratory synthesis.
Challenges :
- Lower yields compared to other methods.
- Purity may require additional refinement steps.
Data Table: Comparison of Methods
| Method | Key Steps | Yield | Purity | Scalability | Challenges |
|---|---|---|---|---|---|
| Organolithium Reactions | Intermediate formation, reduction | High (>90%) | High | Industrial | Temperature control; handling reactive agents |
| Photohalogenation & Carbonylation | Halogenation, carbonylation | Moderate (~65%) | High | Industrial | Specialized equipment; catalyst recovery |
| Direct Biphenyl Functionalization | Functionalization, carboxylation | Low (<50%) | Moderate | Laboratory | Lower yield; additional purification required |
Chemical Reactions Analysis
Types of Reactions
2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: The biphenyl structure can be reduced under hydrogenation conditions to form a cyclohexyl derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: Formation of 2-(3’,5’-Difluorocyclohexyl)acetic acid.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) candidate.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Fluorine, Chlorine, and Methoxycarbonyl Groups
Table 1: Key Structural and Physicochemical Differences
Key Observations:
- Electronic Effects: Fluorine and chlorine substituents enhance the acidity of the acetic acid group compared to unsubstituted analogs. The cyano group (in the 3'-cyano analog) exerts a stronger electron-withdrawing effect, further increasing acidity .
- Synthetic Yields: highlights that unsubstituted biphenyl acetic acid (11a) achieves a 63% yield under optimized electrochemical conditions (20 mA current density). Fluorinated analogs may require modified conditions due to fluorine’s electron-withdrawing nature altering radical stability during synthesis .
Table 2: Impact of Substituent Position on Bioactivity
Key Observations:
- Positional Sensitivity: The 3',5'-difluoro substitution in the target compound may optimize interactions with hydrophobic pockets in biological targets, as seen in PGN-9856, which inhibits complement factor D .
- Methoxy vs. Fluoro: Methoxy groups (e.g., 3'-methoxy analog) introduce steric bulk and moderate electron-donating effects, contrasting with fluorine’s electron-withdrawing properties .
Biological Activity
2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid is an organic compound characterized by its unique biphenyl structure and the presence of fluorine atoms at the 3' and 5' positions. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C14H10F2O2
- Molecular Weight : 248.22 g/mol
- CAS Number : 886363-23-1
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins. This mechanism underlies its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of this compound. In vitro assays have demonstrated that it effectively inhibits COX-1 and COX-2 enzymes.
These results indicate that this compound exhibits stronger COX inhibition compared to standard NSAIDs like celecoxib.
Case Studies
A notable case study assessed the compound's efficacy in reducing inflammation in a carrageenan-induced paw edema model in rats. The study found that administration of the compound significantly reduced paw swelling compared to control groups, demonstrating its potential therapeutic effects in inflammatory conditions .
Additional Biological Activities
Beyond its anti-inflammatory properties, preliminary research has suggested that this compound may possess other biological activities, including:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, utilizing palladium catalysts to couple fluorinated aryl boronic acids with brominated phenylacetic acid precursors. Key conditions include refluxing in dichloroethane (DCE) with potassium carbonate (K₂CO₃) and ACE-Cl as a coupling agent, followed by acid hydrolysis to yield the acetic acid moiety . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of boronic acid to bromide) and maintaining anhydrous conditions are critical for yields >75%.
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Use -NMR to confirm fluorine positions (expected doublets for 3',5'-F substituents) and -NMR to verify biphenyl coupling (J ≈ 8–10 Hz for meta-fluorine coupling).
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M-H]⁻ at m/z 276.0432 (calculated for C₁₄H₉F₂O₂⁻).
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
Q. What are the key safety considerations and hazard mitigation strategies when handling this compound?
- Methodological Answer :
- Hazards : Classified as acutely toxic (Category 4, H302), skin irritant (H315), and respiratory irritant (H335) .
- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers at 4°C. Emergency protocols include rinsing exposed skin with 0.1 M sodium bicarbonate and consulting a physician for ingestion .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model transition states to identify energy barriers in cross-coupling steps. ICReDD’s reaction design platform integrates these computations with experimental screening, reducing optimization time by 40–60% .
Q. What methodologies resolve discrepancies in spectral data between synthesized batches?
- Methodological Answer : Cross-validate -NMR shifts with deuterated analogs (e.g., 3,5-difluorobenzoic acid-d₃) as internal standards. For mass spectrometry contradictions, use tandem MS/MS to differentiate isobaric impurities (e.g., residual palladium adducts at m/z 278) .
Q. What formulation strategies ensure stable solubility for in vivo studies?
- Methodological Answer : Prepare stock solutions in DMSO (50 mg/mL) and dilute in PBS (pH 7.4) to 1 mg/mL. For oral dosing, use 0.5% methylcellulose with 2% Tween-80. Centrifuge at 14,000 × g for 10 min to remove precipitates .
Q. How can reactor design principles improve synthesis scalability?
- Methodological Answer : Continuous flow reactors with immobilized Pd catalysts (e.g., Pd/C packed beds) enhance yield consistency (±2% batch variance) and reduce catalyst loading by 30%. Monitor residence time (120 s) and temperature (80°C) to prevent biphenyl dimerization .
Q. What analytical approaches identify by-products from Suzuki-Miyaura cross-coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
